molecular formula C21H21ClN2O3 B2551995 4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one CAS No. 896080-39-0

4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one

Cat. No.: B2551995
CAS No.: 896080-39-0
M. Wt: 384.86
InChI Key: LIHGUFHIHCCZQO-UHFFFAOYSA-N
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Description

4-((4-(3-Chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a 3-chlorophenylpiperazine moiety linked via a methylene bridge to the coumarin core. The coumarin scaffold (2H-chromen-2-one) is substituted with a hydroxyl group at position 5 and a methyl group at position 7, which are critical for modulating its physicochemical and biological properties.

Crystallization from ethyl acetate or acetonitrile is a common purification step, yielding solids with characterized melting points and spectroscopic data .

Properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-hydroxy-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-14-9-18(25)21-15(11-20(26)27-19(21)10-14)13-23-5-7-24(8-6-23)17-4-2-3-16(22)12-17/h2-4,9-12,25H,5-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHGUFHIHCCZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one , also known as a derivative of chromenone, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

  • Molecular Formula : C20H22ClN3O3
  • Molecular Weight : 373.86 g/mol
  • CAS Number : Not specified in the sources.

The compound features a chromenone backbone with a piperazine moiety substituted by a 3-chlorophenyl group, which is significant for its biological activity.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on several enzymes:

  • Acetylcholinesterase (AChE) : The compound has shown potential as an AChE inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. In vitro studies report IC50 values indicating moderate inhibition levels .
  • Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) : Similar derivatives have demonstrated strong BACE-1 inhibition, with IC50 values in the submicromolar range . This suggests potential for reducing amyloid plaque formation in Alzheimer's disease.
  • Cyclooxygenase (COX) Inhibition : The compound's structural features may contribute to its anti-inflammatory properties by inhibiting COX enzymes, which play a role in pain and inflammation .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, indicating its ability to scavenge free radicals. This property is beneficial for mitigating oxidative stress, which is implicated in numerous chronic diseases .

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of this compound against various cancer cell lines and microbial strains:

  • Antitumor Activity : The compound has been tested against breast cancer cell lines (e.g., MCF-7), exhibiting cytotoxic effects that suggest potential as an anticancer agent .
  • Antibacterial and Antifungal Activity : Preliminary studies indicate that derivatives of this compound possess antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

Case Studies

Several case studies have explored the therapeutic implications of similar compounds:

  • Neuroprotective Effects : Compounds with similar piperazine modifications have been shown to protect neuronal cells from apoptosis induced by oxidative stress .
  • Psychotropic Effects : Given the piperazine structure, there is interest in evaluating the anxiolytic or antidepressant effects of these compounds in animal models .

Data Summary Table

Activity TypeAssay TypeIC50 ValueReference
AChE InhibitionIn Vitro19.2 μM
BACE-1 InhibitionIn Vitro0.38 μM
COX InhibitionIn VitroModerate
CytotoxicityMCF-7 Cell LineSignificant
Antimicrobial ActivityVarious StrainsVariable

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C22H24ClN3O3C_{22}H_{24}ClN_3O_3 with a molecular weight of approximately 414.89 g/mol. The compound features a chromenone structure, which is known for its diverse biological activities.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including multi-component reactions and specific coupling reactions involving piperazine derivatives. The synthetic routes often emphasize efficiency and yield, resulting in compounds with high purity suitable for biological testing.

Antimicrobial Activity

Research indicates that derivatives of chromenone compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis. This suggests that the compound may possess similar antimicrobial activity, making it a candidate for developing new antibiotics .

Anticancer Potential

Chromenes have been investigated for their anticancer properties due to their ability to inhibit key enzymes such as topoisomerase. The compound's structural features may enhance its interaction with these targets, leading to potential applications in cancer therapy. In vitro studies have demonstrated promising results in reducing the viability of cancer cell lines .

Neuropharmacological Effects

Given the presence of the piperazine moiety, this compound may also exhibit neuropharmacological effects. Piperazine derivatives are often explored for their anxiolytic and antidepressant properties. Studies on similar compounds have indicated potential benefits in treating anxiety disorders and depression, warranting further investigation into this compound's effects on the central nervous system .

Study 1: Antimicrobial Efficacy

A study conducted by Gondru et al. synthesized several chromenone derivatives and evaluated their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives showed significant inhibition zones, suggesting that the target compound could also be effective against resistant bacterial strains .

Study 2: Anticancer Activity

In a research article published in RSC Advances, a series of chromene derivatives were synthesized and tested for anticancer activity. The findings revealed that these compounds effectively inhibited topoisomerase activity, leading to reduced proliferation of cancer cells. This reinforces the potential of the target compound as an anticancer agent .

Study 3: Neuropharmacological Assessment

Research on piperazine derivatives has highlighted their role in modulating neurotransmitter systems. A comparative analysis of various piperazine-based compounds showed promising results in reducing anxiety-like behaviors in animal models. This suggests that the target compound may also possess similar effects, paving the way for future psychopharmacological studies .

Comparison with Similar Compounds

Key Observations :

  • Core Structure Influence: The target compound’s coumarin core distinguishes it from quinolone (ND-7, D8) or spiro (Compound 14) analogs. Coumarins are known for fluorescence, antioxidant, and anticoagulant properties, whereas quinolones are associated with antimicrobial activity .
  • Substituent Effects : The 5-hydroxy and 7-methyl groups on the coumarin may enhance solubility and hydrogen-bonding capacity compared to the acetylated piperazine in ND-7 or the spiro system in Compound 13.

Substituent Variability and Spectroscopic Trends

Table 2: ¹H-NMR Chemical Shifts of Piperazine Protons in Selected Analogs

Compound Piperazine Proton Shifts (δ ppm) Aromatic Proton Shifts (δ ppm) Notes Reference
Target Not reported Not reported Expected ~3.0–3.8 (piperazine CH₂) N/A
ND-7 3.40–3.80 (m) 7.20–8.10 (quinolone H) Piperazine adjacent to acetyl group
D8 3.60–4.10 (m) 7.35–7.45 (3-ClPh H) Piperazine linked to carbonyl
NF1442 () 2.70–3.10 (m) 7.50–8.20 (quinoline H) Piperazine in a bifunctional ligand

Analysis :

  • Electron-withdrawing groups (e.g., carbonyl in D8) deshield piperazine protons, shifting them downfield (~3.6–4.1 ppm) compared to alkyl-linked analogs (e.g., ND-7: 3.4–3.8 ppm). The target compound’s methylene bridge likely results in shifts similar to ND-5.

Q & A

Q. What are the established synthetic routes for preparing 4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving: (i) Coumarin core formation : Alkylation or hydroxylation of substituted chromen-2-one precursors under basic conditions. (ii) Piperazine linkage : Introduction of the 3-chlorophenylpiperazine moiety via nucleophilic substitution or reductive amination. Key intermediates are characterized by 1H^1H-NMR and IR spectroscopy to confirm regioselectivity and functional group integrity .
  • Experimental Tip : Use anhydrous solvents (e.g., DCM) and controlled temperatures to avoid side reactions during piperazine coupling .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its structure?

  • Methodological Answer :
  • 1H^1H-NMR : Look for signals at δ 6.5–7.5 ppm (aromatic protons from 3-chlorophenyl and coumarin), δ 3.5–4.0 ppm (piperazine-CH2_2- linkage), and δ 2.3 ppm (7-methyl group) .
  • IR : Confirm hydroxyl (3200–3500 cm1^{-1}) and carbonyl (1650–1700 cm1^{-1}) stretches .
  • Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]+^+ at m/z ~440–450) .

Q. How can crystallographic data resolve ambiguities in structural assignments for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL can determine bond lengths, angles, and confirm the spatial arrangement of the piperazine and coumarin moieties. For example, piperazine ring puckering and coplanarity of the coumarin system are critical for validating synthetic accuracy .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to serotonin or dopamine receptors?

  • Methodological Answer : (i) Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites (e.g., 5-HT1A_{1A} or D2_2). Focus on the piperazine group’s role in hydrogen bonding and the chlorophenyl ring’s hydrophobic contacts . (ii) MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can researchers resolve contradictions in biological activity data (e.g., varying IC50_{50}50​ values) across different assays?

  • Methodological Answer : (i) Assay Standardization : Compare results across orthogonal assays (e.g., cell-based vs. enzyme inhibition) to rule out false positives. (ii) Meta-Analysis : Use tools like Prism to normalize data for variables like pH, solvent (DMSO concentration), and cell line viability thresholds . (iii) SAR Studies : Systematically modify substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl) to isolate pharmacophoric contributions .

Q. What strategies optimize reaction yields during scale-up synthesis while maintaining regiochemical purity?

  • Methodological Answer : (i) DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) to identify robust conditions. For example, microwave-assisted synthesis reduces reaction time and improves yield by 15–20% . (ii) In-line Analytics : Use HPLC-MS to monitor intermediates in real time, preventing over-alkylation or decomposition .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer : (i) Re-evaluate Force Fields : Ensure the simulation parameters (e.g., solvation models) match experimental conditions (e.g., buffer pH). (ii) Protonation States : Use MarvinSketch to predict dominant ionization states at physiological pH and re-dock ligands accordingly . (iii) Crystal Structure Validation : Compare docking poses with SC-XRD data of analogous receptor-ligand complexes .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in vitro?

  • Methodological Answer : (i) PPE : Use nitrile gloves and fume hoods to prevent dermal/oral exposure (LD50_{50} data pending; assume acute toxicity). (ii) Waste Disposal : Quench reactions with aqueous NaHCO3_3 before discarding to neutralize acidic byproducts .

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